1-Boc-4-nitroindole
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Overview
Description
1-Boc-4-nitroindole is a useful research compound. Its molecular formula is C13H14N2O4 and its molecular weight is 262.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Nitroindoles
1-Boc-4-nitroindole is instrumental in the synthesis of 2-nitroindoles, a class of compounds with various applications in medicinal chemistry. Jiang and Gribble (2002) described a method involving the C-2 lithiation of N-Boc-indoles, followed by reaction with dinitrogen tetroxide, yielding 2-nitroindoles with significant yields. This process underscores the utility of this compound in generating nitroindole derivatives through efficient synthetic pathways (Jiang & Gribble, 2002).
Photolabile Precursors
This compound derivatives, particularly 1-acyl-7-nitroindolines, have found use as photolabile precursors for the release of carboxylic acids. Research by Papageorgiou and Corrie (2000) highlighted their application in the controlled release of neuroactive amino acids, with modifications at the 4-position affecting the efficiency of photolysis. This capability is crucial for studies requiring precise spatial and temporal control of biochemical interactions (Papageorgiou & Corrie, 2000).
Rapid Release of Neuroactive Amino Acids
The modification of this compound to create 1-acyl-7-nitroindolines with benzophenone antenna-sensitized precursors has significantly enhanced the rapid release of L-glutamate. This development by Papageorgiou, Ogden, and Corrie (2004) is pivotal for biological experiments, demonstrating the compound's role in enabling quick and efficient delivery of neuroactive substances in neuronal studies (Papageorgiou, Ogden, & Corrie, 2004).
Development of Polymeric Materials
This compound is also a precursor in the synthesis of polymeric materials. Xu et al. (2005) discussed the electrosynthesis of high-quality poly (5-nitroindole) films, indicating the potential of nitroindole derivatives in creating conductive polymers with applications ranging from electronics to materials science. This research underscores the versatility of this compound in contributing to the advancement of polymeric materials with specific electronic properties (Xu et al., 2005).
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, such as 1-boc-4-nitroindole, are known to play a significant role in cell biology . They are often used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole-based compounds are known to interact with various biological targets, leading to changes in cellular functions
Biochemical Pathways
Indole derivatives are known to play a role in various biochemical pathways, affecting cell biology and contributing to the treatment of various disorders . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Indole derivatives are known to have various biologically vital properties, contributing to their role in the treatment of various disorders
Properties
IUPAC Name |
tert-butyl 4-nitroindole-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-8H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMLUDGMHPZXGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649567 |
Source
|
Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913836-24-5 |
Source
|
Record name | tert-Butyl 4-nitro-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30649567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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